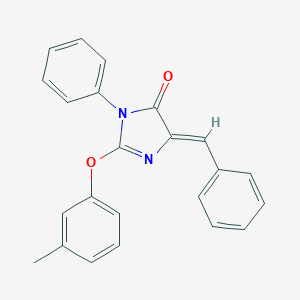
4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one, also known as BPI, is a synthetic compound that belongs to the class of imidazoline derivatives. It has been extensively studied for its potential use in various biomedical applications due to its unique chemical structure and pharmacological properties. In
Applications De Recherche Scientifique
4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one has been studied for its potential use in a variety of biomedical applications, including its ability to inhibit the growth of cancer cells, its neuroprotective effects, and its ability to modulate the immune system. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and lung cancer. It has also been shown to protect neurons from oxidative stress and to reduce inflammation in the brain. Additionally, this compound has been shown to modulate the immune system by increasing the activity of natural killer cells and reducing the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of several enzymes involved in the synthesis of DNA and RNA, as well as the activation of various transcription factors. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation in the brain and to protect neurons from oxidative stress. This compound has also been shown to modulate the immune system by increasing the activity of natural killer cells and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one. One potential direction is the development of more efficient synthesis methods for this compound, which could increase its availability for research and potential clinical use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy and neuroprotection. Finally, more research is needed to explore the potential use of this compound in modulating the immune system and reducing inflammation in various disease states.
Méthodes De Synthèse
4-Benzylidene-1-phenyl-2-(3-methylphenoxy)-2-imidazoline-5-one can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most common methods involves the reaction of 2-amino-3-methylphenol with benzaldehyde in the presence of an acid catalyst, followed by cyclization with phosgene to form this compound.
Propriétés
Formule moléculaire |
C23H18N2O2 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-2-(3-methylphenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C23H18N2O2/c1-17-9-8-14-20(15-17)27-23-24-21(16-18-10-4-2-5-11-18)22(26)25(23)19-12-6-3-7-13-19/h2-16H,1H3/b21-16- |
Clé InChI |
QQGJFJKWMWMYDI-PGMHBOJBSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)OC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4 |
SMILES |
CC1=CC(=CC=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=CC=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
